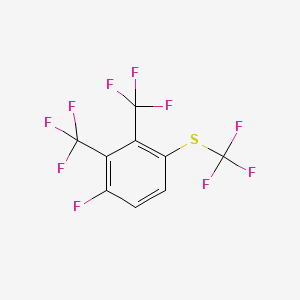
1,2-Bis(trifluoromethyl)-3-fluoro-6-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(trifluoromethyl)-3-fluoro-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H3F9S. This compound is characterized by the presence of multiple trifluoromethyl groups and a trifluoromethylthio group attached to a benzene ring. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with trifluoromethylating and trifluoromethylthiolating agents under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of specialized reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,2-Bis(trifluoromethyl)-3-fluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.
Substitution: The trifluoromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes
科学研究应用
1,2-Bis(trifluoromethyl)-3-fluoro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of fluorinated groups on biological systems. It may also serve as a probe or marker in various assays.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its fluorinated structure may enhance the bioavailability and stability of drug candidates.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, including agrochemicals, polymers, and surfactants.
作用机制
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-fluoro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity. These groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,2-Bis(trifluoromethyl)benzene: This compound lacks the additional fluorine and trifluoromethylthio groups, resulting in different chemical properties and reactivity.
1,4-Bis(trifluoromethyl)benzene: Similar to 1,2-Bis(trifluoromethyl)benzene but with the trifluoromethyl groups in the para position, affecting its symmetry and reactivity.
1,2,4-Trifluorobenzene: Contains three fluorine atoms on the benzene ring, offering different electronic and steric effects compared to the target compound.
Uniqueness
1,2-Bis(trifluoromethyl)-3-fluoro-6-(trifluoromethylthio)benzene is unique due to the combination of trifluoromethyl, fluorine, and trifluoromethylthio groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H2F10S |
|---|---|
分子量 |
332.16 g/mol |
IUPAC 名称 |
1-fluoro-2,3-bis(trifluoromethyl)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-3-1-2-4(20-9(17,18)19)6(8(14,15)16)5(3)7(11,12)13/h1-2H |
InChI 键 |
MIQAPXFMMUINFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)C(F)(F)F)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane](/img/structure/B14064475.png)
![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)

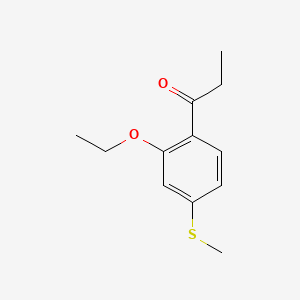


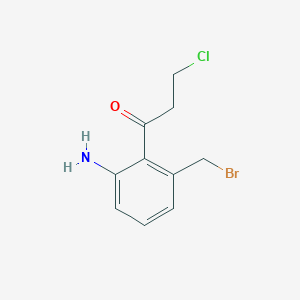

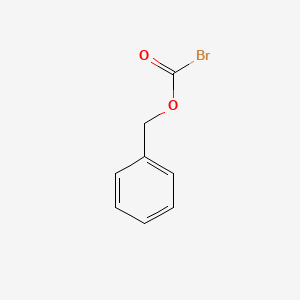

![Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate](/img/structure/B14064540.png)
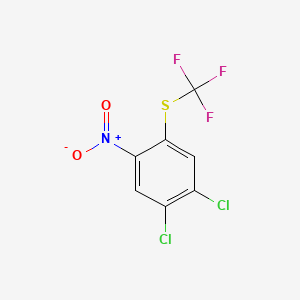
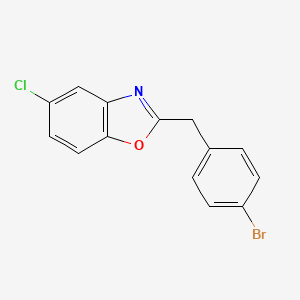
![N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14064544.png)
